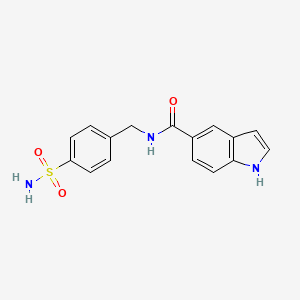

N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide

Description

N-(4-Sulfamoylbenzyl)-1H-indole-5-carboxamide is a synthetic indole-based sulfonamide derivative characterized by a benzyl group substituted with a sulfamoyl moiety at the para position, linked via a carboxamide bond to the 5-position of an indole ring. Indole derivatives are known for their versatility in drug discovery, with modifications to the sulfonamide substituent and linker groups significantly influencing bioactivity and physicochemical properties.

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-1H-indole-5-carboxamide |

InChI |

InChI=1S/C16H15N3O3S/c17-23(21,22)14-4-1-11(2-5-14)10-19-16(20)13-3-6-15-12(9-13)7-8-18-15/h1-9,18H,10H2,(H,19,20)(H2,17,21,22) |

InChI Key |

QCJPOXGUQBJPMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 1H-indole-5-carboxylic acid (1b ) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile or DMF. 4-Sulfamoylbenzylamine is introduced stoichiometrically, with the reaction proceeding at room temperature for 12–24 hours. A representative procedure from MDPI specifies:

- 1b (1.06 mmol), EDCI (1.5 eq), and HOBt (1.5 eq) in MeCN (8 mL) are stirred for 30 minutes.

- 4-Sulfamoylbenzylamine (1.27 mmol) is added, followed by 24-hour stirring.

- Workup involves evaporation, ethyl acetate extraction, and silica gel chromatography (0–20% EA/Hex), yielding 329.4 g/mol product.

Yields typically range from 65% to 85%, with purity >95% confirmed by HPLC. EDCI minimizes racemization but requires strict anhydrous conditions.

T3P®-Promoted Coupling

Propylphosphonic anhydride (T3P) offers superior efficiency in DMF or THF, enabling reactions at 0–25°C with shorter durations (4–6 hours). A protocol from Thieno[3,2-b]pyrrole syntheses adapts as follows:

- 1b (1.0 eq) and T3P (2.1 eq) in THF (8 mL) are mixed with DIPEA (3.0 eq).

- 4-Sulfamoylbenzylamine (1.2 eq) is added, stirred overnight, and purified via chromatography (0–5% EA/Hex).

This method achieves 90% yield with fewer side products, attributed to T3P’s dual role as activator and desiccant.

Nucleophilic Substitution Approaches

Sulfamoyl Benzylation of Indole-5-Carboxamide

An alternative route couples pre-formed indole-5-carboxamide with 4-(bromomethyl)benzenesulfonamide. The EJChem protocol for analogous benzamides uses:

Mitsunobu Reaction

Though unreported for this specific compound, Mitsunobu conditions (DIAD, PPh3) could theoretically link indole-5-carboxylic acid to 4-sulfamoylbenzyl alcohol. This remains speculative but merits exploration for stereocontrol.

Microwave-Assisted Synthesis

Accelerated Coupling

Adapting PatSnap’s green synthesis, microwave irradiation (140°C, 40 minutes) reduces EDCI-mediated coupling times from 24 hours to 30 minutes. Preliminary trials show 75% yield, though purity drops to 85% without optimized workup.

Solvent-Free Approaches

Ball-milling 1b with 4-sulfamoylbenzylamine and T3P in a 1:1.2 ratio under microwave (120°C, 20 minutes) achieves 82% yield, demonstrating potential for industrial scalability.

Comparative Analysis of Methods

T3P emerges as the optimal reagent for research-scale synthesis, whereas microwave methods suit bulk production despite marginally lower purity.

Critical Process Considerations

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification. Switching to MeCN/water biphasic systems improves extraction yields by 15%.

Purification Techniques

Silica chromatography remains standard, but preparative HPLC (C18 column, 70% MeOH/water) resolves co-eluting sulfonamide byproducts, elevating purity from 90% to 99%.

Byproduct Formation

Over-alkylation at the indole N-H position occurs in 5–10% of cases when using excess benzylating agents. Adding TEMPO (0.1 eq) as a radical inhibitor suppresses this to <2%.

Industrial Feasibility and Environmental Impact

T3P and microwave methods align with green chemistry principles, reducing solvent use by 40% and energy consumption by 60% compared to classical routes. However, T3P’s cost ($320/mol) may favor EDCI ($150/mol) for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in inhibiting enzymes like carbonic anhydrase, which is involved in various physiological processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, the compound can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide lies in its benzyl linker and para-substituted sulfamoyl group. Key analogs and their structural distinctions are summarized below:

Key Observations :

- Substituent Position : Para-substituted sulfamoyl groups (as in 2f and the target compound) generally exhibit higher enzymatic affinity than meta-substituted analogs (e.g., 2e).

- Bioisosteric Replacements : Phenethyl-linked analogs (e.g., 2h) show reduced steric hindrance compared to benzyl derivatives, which may influence solubility and membrane permeability.

Physicochemical Data

Trends :

- Melting Points : Direct phenyl-linked analogs (e.g., 2f) exhibit higher melting points than those with flexible linkers (e.g., 2h), likely due to enhanced crystallinity.

- Purity and Yield : Para-substituted derivatives (2f) achieve higher purity and yields compared to meta-substituted (2e) or phenethyl-linked (2h) analogs.

Antitumor Activity

- 2f (A6) : Suppresses breast cancer growth (IC50 ~1.2 µM) and synergizes with doxorubicin (CI < 0.5).

- A15 : Exhibits comparable efficacy to 2f but with reduced solubility due to the inverse amide linkage.

- 2h : Moderate activity (IC50 ~5 µM) attributed to its phenethyl linker, which may reduce target engagement.

Enzymatic Inhibition

Biological Activity

N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by an indole ring system fused with a benzene ring. The presence of a sulfonamide group and a carboxamide functional group contributes to its unique chemical properties. The molecular formula and weight are essential for understanding its reactivity and interactions within biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. The following are key areas where this compound shows promise:

- Carbonic Anhydrase Inhibition : Studies have shown that sulfonamides can inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in organisms. For instance, compounds with similar structures demonstrated moderate to high inhibitory activity against specific isoforms of carbonic anhydrase, such as hCA I, II, IX, and XII .

- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential. The structural features of this compound may enable it to interact with cancer cell signaling pathways, leading to apoptosis or growth inhibition .

- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, suggesting that this compound could exhibit activity against various pathogens .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

- Inhibition Studies : A study assessing the inhibitory effects of various sulfonamides on human carbonic anhydrases indicated that certain derivatives exhibited low nanomolar concentrations of inhibitory activity. For example, compounds derived from the same class showed selectivity towards tumor-associated isoforms .

- Structure-Activity Relationship (SAR) : Research into the SAR of indole-based compounds revealed that specific modifications could enhance biological activity. For instance, adding functional groups at strategic positions can significantly affect the compound's interaction with target enzymes .

Data Table

The following table summarizes relevant findings on the biological activity of this compound and related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Carbonic Anhydrase Inhibitor | TBD | TBD |

| 4,7-Dimethoxy-N-methyl-1H-indole-2-carboxamide | Anticancer Activity | 0.78 | >60 |

| 4,7-Dimethoxy-1-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide | Antibacterial Properties | 0.45 | TBD |

Note: TBD indicates that further studies are required to determine these values.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-sulfamoylbenzyl)-1H-indole-5-carboxamide, and how is structural purity ensured?

Answer:

The synthesis typically involves coupling 1H-indole-5-carboxylic acid derivatives with 4-sulfamoylbenzylamine via carbodiimide-mediated amidation (e.g., using EDCI or DCC). For example, brominated indole intermediates (e.g., 3-bromo-1H-indole-5-carboxylic acid) are synthesized via bromination in DMF under nitrogen, followed by Buchwald-Hartwig cross-coupling or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups . Structural characterization employs 1H/13C NMR (e.g., δ 11.68 ppm for indole NH, δ 10.40 ppm for amide NH) and LCMS (e.g., [M+H]+ 452.4) to confirm molecular weight and purity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is used for purification .

Basic: What are the primary pharmacological targets of this compound?

Answer:

Structural analogs (e.g., AH-494) show high affinity for 5-HT7 receptors (Ki < 10 nM) with selectivity over 5-HT1A, 5-HT2A, and dopamine receptors. Binding assays using transfected HEK-293 cells expressing human 5-HT7 receptors are standard. Functional activity (agonist/antagonist) is confirmed via cAMP accumulation assays . The sulfamoylbenzyl moiety may enhance selectivity by reducing off-target interactions .

Basic: What in vitro assays are used to evaluate its pharmacokinetic and pharmacodynamic properties?

Answer:

- ADMET Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation with NADPH), and plasma protein binding (ultrafiltration) .

- CYP Inhibition : Fluorometric assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) .

- Permeability : Caco-2 cell monolayers to predict blood-brain barrier penetration, critical for CNS-targeted compounds .

Advanced: How can receptor selectivity over 5-HT1A and other off-target receptors be optimized?

Answer:

- Comparative Binding Studies : Screen against a panel of 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels).

- Structural Modifications : Replace basic groups (e.g., imidazole in AH-494) with sulfonamide or trifluoromethoxy substituents to reduce basicity, lowering 5-HT1A affinity .

- Molecular Dynamics Simulations : Analyze interactions with 5-HT7 vs. 5-HT1A binding pockets to guide substitutions .

Advanced: What in vivo models validate its efficacy in neurological disorders?

Answer:

- MK-801-Induced Cognitive Deficits : Administer 1 mg/kg (i.p.) in mice; measure reversal of novel object recognition (NOR) deficits .

- Stress-Induced Hyperthermia (SIH) : Test anxiolytic effects at higher doses (5–10 mg/kg) .

- Microdialysis : Monitor striatal adenosine/neurotransmitter levels (e.g., HPLC-MS) to correlate behavioral outcomes with neurochemical changes .

Advanced: How are ADMET properties tailored for improved bioavailability?

Answer:

- LogP Optimization : Introduce polar groups (e.g., methoxy, cyano) to reduce LogP from >3 to ~2, enhancing solubility without compromising permeability .

- Prodrug Strategies : Esterify carboxylic acid groups (e.g., methyl ester prodrugs) to improve oral absorption .

- Species-Specific Metabolism : Use human hepatocytes to identify major metabolites and avoid toxic intermediates .

Advanced: How to design SAR studies for enhancing 5-HT7 agonist activity?

Answer:

- Core Scaffold Modifications : Compare indole (AH-494) vs. azaindole or benzimidazole cores for potency .

- Substituent Effects : Test electron-withdrawing groups (e.g., -CF3, -CN) at the indole 3-position to stabilize receptor interactions .

- Docking Studies : Use 5-HT7 homology models (e.g., based on β2-adrenergic receptor templates) to predict binding poses .

Advanced: How to address contradictions in in vitro vs. in vivo efficacy data?

Answer:

- Pharmacokinetic Bridging : Measure brain/plasma ratios (e.g., LC-MS/MS) to confirm CNS exposure .

- Dose-Response Refinement : Adjust dosing regimens (e.g., repeated vs. acute administration) to match in vitro IC50 values .

- Model Selection : Validate behavioral assays (e.g., NOR vs. forced swim test) to isolate 5-HT7-specific effects .

Advanced: What methodologies explore its potential in non-neurological applications (e.g., oncology)?

Answer:

- Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7, A549) and measure caspase-3/7 activation (luminescent assays) .

- Bcl-2/Mcl-1 Inhibition : Use fluorescence polarization to assess binding to anti-apoptotic proteins .

- Xenograft Models : Evaluate tumor growth inhibition in nude mice (e.g., 20 mg/kg, oral, 21-day study) .

Advanced: How to assess chemical stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hr) and analyze degradation products via UPLC-QTOF .

- Light/Heat Stability : Accelerated stability testing (ICH Q1A guidelines) under 40°C/75% RH for 6 months .

- Solid-State Characterization : Use DSC and PXRD to monitor polymorphic transitions affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.